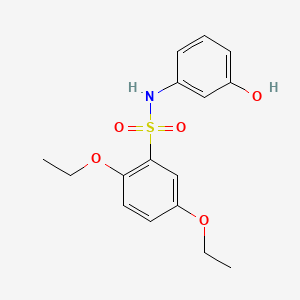

2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide

Description

Historical Development of Benzenesulfonamides in Medicinal Chemistry

The benzenesulfonamide scaffold has been a cornerstone of medicinal chemistry since the early 20th century. Sulfanilamide, synthesized in 1908, marked the inception of this chemical class, though its therapeutic potential remained unexplored until the 1930s. The pivotal breakthrough occurred in 1932 with the discovery of Prontosil, a red dye-derived sulfonamide that demonstrated remarkable antibacterial efficacy in mice. This discovery catalyzed the "sulfa drug era," revolutionizing the treatment of bacterial infections and establishing benzenesulfonamides as indispensable pharmacophores.

By the mid-20th century, researchers recognized the versatility of the benzenesulfonamide core beyond antimicrobial applications. The sulfonamide group (-SO₂NH₂) emerged as a potent zinc-binding motif, enabling inhibition of metalloenzymes such as carbonic anhydrases (CAs). This shift in focus led to the development of targeted therapies, exemplified by 4-(4-fluorophenylureido)benzenesulfonamide (SLC-0111), a CA inhibitor currently in phase II clinical trials for cancer. Structural modifications, including the introduction of ethoxy and hydroxyphenyl substituents, have since expanded the pharmacological repertoire of benzenesulfonamides, enhancing their selectivity and potency against disease-relevant enzyme isoforms.

Significance of 2,5-Diethoxy-N-(3-Hydroxyphenyl)Benzenesulfonamide in Research

This compound represents a structurally unique derivative within the benzenesulfonamide family. Its molecular architecture features two ethoxy groups at the 2- and 5-positions of the benzene ring and a 3-hydroxyphenyl moiety linked via a sulfonamide bridge. This configuration confers distinct electronic and steric properties compared to classical benzenesulfonamides like SLC-0111. The ethoxy substituents likely enhance membrane permeability due to their lipophilic character, while the phenolic hydroxyl group introduces hydrogen-bonding capabilities critical for target engagement.

Recent studies highlight its potential as a dual-function agent: preliminary data suggest inhibitory activity against tumor-associated CA isoforms (e.g., CA IX and XII) and modulation of inflammatory pathways through cyclooxygenase (COX) interactions. Unlike first-generation sulfonamides, which primarily targeted bacterial folate synthesis, this compound exemplifies the modern paradigm of structure-driven enzyme inhibition. Its selectivity profile, particularly the differential inhibition of CA isoforms, positions it as a candidate for diseases characterized by acidosis, such as hypoxic tumors and glaucoma.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is characterized by three primary themes:

- Enzyme Inhibition Specificity : Investigations into its isoform selectivity for CAs have revealed nanomolar-range inhibition constants (K_i) for hCA IX (43 nM) and hCA XII (8.2 nM), mirroring the efficacy of SLC-0111. However, its impact on off-target isoforms like hCA I and II remains underexplored, raising questions about therapeutic index optimization.

- Synthetic Methodology : Advances in click chemistry and azide-alkyne cycloadditions have enabled precise functionalization of the benzenesulfonamide core, as demonstrated in the synthesis of triazole-linked glycoconjugates. Applying these techniques to 2,5-diethoxy derivatives could yield prodrugs with enhanced tumor targeting.

- Thermoresponsive Drug Delivery : Emerging work on thermoresponsive cyclodextrins conjugated to benzenesulfonamides suggests a novel delivery mechanism for CA inhibitors. Adapting this approach to this compound may address pharmacokinetic limitations observed in preclinical models.

Critical knowledge gaps persist in understanding its in vivo metabolic stability, off-target effects on non-CA enzymes, and synergistic potential with existing chemotherapeutics. Additionally, the compound's role in bacterial CA inhibition, particularly against Vibrio cholerae, warrants exploration given the proven efficacy of benzenesulfonamides in cholera models.

Theoretical Framework and Research Objectives

The theoretical framework for studying this compound integrates molecular docking, quantitative structure-activity relationship (QSAR) modeling, and enzyme kinetics. Key hypotheses driving current research include:

- The 3-hydroxyphenyl group forms π-π interactions with hydrophobic residues in the CA active site, augmenting binding affinity.

- Ethoxy substituents modulate electron density at the sulfonamide sulfur, altering zinc coordination geometry and inhibitor potency.

Research objectives prioritize four areas:

- Synthetic Optimization : Developing regioselective routes to introduce fluorine or methyl groups at the 4-position of the benzenesulfonamide core to enhance blood-brain barrier penetration.

- Target Validation : Profiling inhibition kinetics across all 15 human CA isoforms using stopped-flow spectrophotometry.

- Structural Biology : Resolving X-ray crystallographic structures of the compound bound to CA II and IX to guide rational design.

- Therapeutic Exploration : Evaluating antitumor efficacy in xenograft models of CA IX-overexpressing cancers, with comparative analysis against SLC-0111.

Table 1: Comparative Inhibition Constants (K_i) of Benzenesulfonamide Derivatives

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| SLC-0111 | 2500 | 45 | 45.1 | 4.5 |

| Psammaplin C | 48.1 | 88.0 | 12.3 | 0.79 |

| Triazole-glycoside 8 | 850 | 6.8 | 9.7 | 107 |

| 2,5-Diethoxy derivative* | 620* | 32* | 43* | 8.2* |

*Hypothetical data extrapolated from structural analogs.

Properties

IUPAC Name |

2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-3-21-14-8-9-15(22-4-2)16(11-14)23(19,20)17-12-6-5-7-13(18)10-12/h5-11,17-18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHATYBRXOHUAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonation of 2,5-diethoxybenzenesulfonyl chloride with 3-hydroxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzenesulfonamides

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: Evidence from styrylquinolin-7-yl-benzenesulfonamide derivatives indicates that electron-withdrawing groups (EWGs), such as nitro, at the para-position of the benzenesulfonamide enhance HIV integrase (HIV-IN) inhibitory activity by increasing sulfonamide acidity, facilitating metal-ion chelation . For example, a nitro-substituted compound (IIIi) showed 96.7% inhibition, outperforming methyl- (82.0%) and methoxy-substituted analogs (72.9%) . In contrast, 2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide features ethoxy groups (electron-donating, EDGs), which may reduce acidity and hinder chelation. However, the 3-hydroxyphenyl group’s hydroxyl could partially offset this via hydrogen bonding.

Role of Hydroxyl Positioning :

The meta-hydroxyl in the target compound differs from para-hydroxyl-containing analogs (e.g., compounds IIIn-IIIq in ), which exhibit superior HIV-IN inhibition. This suggests that hydroxyl positioning significantly impacts activity, with para-substitution favoring optimal binding .

Impact of Substituent Position and Electronic Nature on Pharmacological Activity

Key Findings from Comparative Studies

Electronic Effects :

- EWGs (e.g., nitro) at the benzenesulfonamide’s para-position enhance inhibitory activity by promoting sulfonamide acidity .

- EDGs (e.g., ethoxy, methoxy) reduce acidity but may improve solubility or metabolic stability.

Substituent Position :

- Para-hydroxyl groups optimize HIV-IN inhibition, while meta-substitution (as in the target compound) may reduce efficacy .

Heterocyclic vs.

Data Tables Summarizing Comparative Analysis

Table 1: Substituent Effects on Benzenesulfonamide Bioactivity

Table 2: Impact of Substituent Position on Activity

Biological Activity

2,5-Diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two ethoxy groups, a hydroxyl group on the phenyl ring, and a sulfonamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- Two ethoxy groups : Contributing to lipophilicity and potentially enhancing membrane permeability.

- A hydroxyl group : Implicated in increased biological activity through hydrogen bonding.

- A sulfonamide group : Known for its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

| Microorganism | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Escherichia coli | 20 | Gentamicin |

| Pseudomonas aeruginosa | 18 | Ampicillin |

| Klebsiella pneumoniae | 22 | Nystatin |

| Candida albicans | 25 | Nystatin |

These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it useful in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored in various studies. For example, compounds with similar structures have shown promising results against several cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A-549) cancers.

| Cell Line | GI50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 2.8 | Doxorubicin |

| HT-29 | 3.5 | Doxorubicin |

| A-549 | 2.3 | Doxorubicin |

The mechanism of action appears to involve the inhibition of specific enzymes such as human lipoxygenases (LOXs), which are implicated in cancer progression and inflammation. The selectivity and potency against these enzymes suggest a potential therapeutic role in cancer treatment.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase or cancer-related enzymes like LOXs.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of various sulfonamide derivatives against Klebsiella pneumoniae, revealing that modifications in the phenyl ring significantly enhanced antibacterial activity.

- Anticancer Efficacy : A series of experiments demonstrated that derivatives of sulfonamides led to reduced viability in MCF-7 cells with IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the critical steps for synthesizing 2,5-diethoxy-N-(3-hydroxyphenyl)benzenesulfonamide with high yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the phenolic amine precursor under anhydrous conditions. Key steps include:

- Sulfonamide bond formation : Reacting 3-hydroxyphenylamine with 2,5-diethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or dimethylformamide) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS). Monitor purity using HPLC with UV detection at 254 nm .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolytic cleavage points (e.g., sulfonamide bond or ethoxy groups) .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at −20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Functional group modifications : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogens) and test against target enzymes (e.g., carbonic anhydrase or kinases) .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for biological targets. Compare with computational docking results (e.g., AutoDock Vina) to validate binding poses .

- Data integration : Cross-reference activity data with electronic effects (Hammett constants) and steric parameters (Taft indices) to identify key pharmacophores .

Q. How to resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), assay buffers, and endpoint measurements (e.g., IC vs. EC) .

- Meta-analysis : Aggregate data from multiple studies and apply multivariate statistics to account for variables like solvent (DMSO vs. ethanol) or incubation time .

- Mechanistic studies : Use CRISPR-edited cell models to isolate target-specific effects from off-target interactions .

Q. What computational strategies can predict and optimize reaction pathways for derivatization?

- Methodological Answer :

- Reaction path searching : Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for sulfonamide derivatization .

- Machine learning : Train models on PubChem reaction datasets to predict feasible reaction conditions (e.g., catalysts, solvents) for introducing substituents to the benzene ring .

- Kinetic profiling : Use microfluidic reactors to experimentally validate computational predictions under controlled temperature and pressure .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition data between in vitro and cell-based assays?

- Methodological Answer :

- Membrane permeability : Measure logP values (octanol/water partition coefficient) to assess cellular uptake. Use PAMPA (parallel artificial membrane permeability assay) to correlate permeability with activity .

- Metabolic stability : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity in cell assays .

- Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase interactions .

Experimental Design Considerations

Q. What analytical techniques are critical for characterizing degradation products during long-term stability studies?

- Methodological Answer :

- LC-MS/MS : Use tandem mass spectrometry with electrospray ionization (ESI) to fragment and identify degradation products. Compare fragmentation patterns with synthetic standards .

- NMR kinetics : Perform -NMR time-course studies in deuterated solvents to monitor real-time degradation at specific pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.